5-(4-Bromophenyl)dipyrromethane
Overview
Description
5-(4-Bromophenyl)dipyrromethane is a chemical compound with the molecular formula C15H13BrN2 . It is used for research and development purposes .
Synthesis Analysis
This compound is a pyrrole building block for porphyrin synthesis . A new methodology for porphyrin synthesis has been developed. This is a simple two-step protocol. The first step involves the condensation of pyrrole and aldehyde in an H2O–MeOH mixture using HCl .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a bromophenyl group attached to a dipyrromethane core .Chemical Reactions Analysis
The compound is used in the synthesis of porphyrins, which involves the condensation of pyrrole and aldehyde in an H2O–MeOH mixture using HCl .Physical and Chemical Properties Analysis
The molecular weight of this compound is 301.18 g/mol . Further physical and chemical properties were not found in the search results.Scientific Research Applications
Bio-Inspired Conductive Molecularly Imprinted Polymers (cMIPs) : 5-Phenyl-dipyrromethane and 5-(4-pyridyl)dipyrromethane, similar in structure to 5-(4-Bromophenyl)dipyrromethane, have been utilized as electroactive building blocks in sensors based on cMIPs. These compounds demonstrated the ability to form conductive homo-polymers and co-polymers, with improved sensitivity in co-cMIPs compared to homopolymers, particularly for salicylic acid detection (Susmel & Comuzzi, 2015).
High-Yielding Synthesis of Porphyrins : β-Octaalkyl-meso-(bromophenyl)-Substituted Porphyrins have been synthesized using β-tetraalkyl-substituted dipyrromethanes and 4-bromobenzaldehyde. These porphyrins, and their zinc metal complexes, have been synthesized in high yields, highlighting the utility of dipyrromethanes in porphyrin synthesis (Mikhalitsyna et al., 2012).
Electrochromic Properties : A dipyrromethane functionalized monomer, 5-(4-tert-butylphenyl)dipyrromethane, has been synthesized and used to create a conducting polymer with notable electrochromic properties. This polymer exhibited color changes in different states and was used in electrochromic device applications (Ak et al., 2008).
Luminescent N,O-Chelated Chroman-BF2 Complexes : Chroman derivatives synthesized from dipyrromethanes have been used to create highly stable, fluorescent borondifluoride complexes. These findings demonstrate the versatility of dipyrromethanes in creating luminescent materials (Singh et al., 2013).
Synthesis of Porphyrinoids and BODIPYs : Functional groups introduced into the mesoposition of dipyrromethanes have been fundamental in designing dye systems for material sciences and photomedicine. This research expanded the methodology of synthesizing functionalized dipyrromethanes, BODIPYs, and porphyrinoids, particularly for applications in photomedicine (Hohlfeld et al., 2019).
Mechanism of Action
Safety and Hazards
When handling 5-(4-Bromophenyl)dipyrromethane, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Properties
IUPAC Name |
2-[(4-bromophenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2/c16-12-7-5-11(6-8-12)15(13-3-1-9-17-13)14-4-2-10-18-14/h1-10,15,17-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDXTHJAKNMBFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(C2=CC=C(C=C2)Br)C3=CC=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90474216 | |
Record name | 5-(4-BROMOPHENYL)DIPYRROMETHANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90474216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159152-11-1 | |
Record name | 5-(4-BROMOPHENYL)DIPYRROMETHANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90474216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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